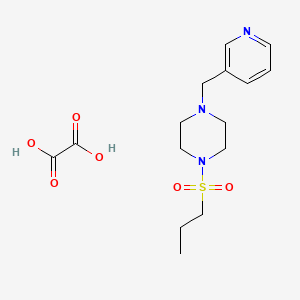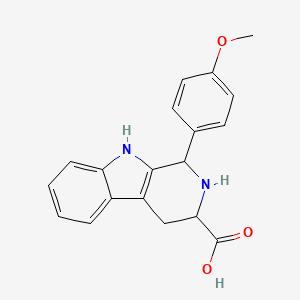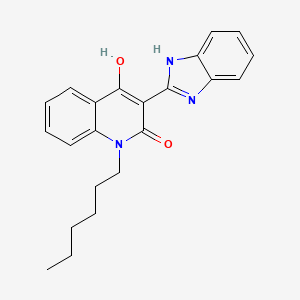
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride, also known as ACPA, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 receptor antagonists and has been found to exhibit promising results in various scientific studies.
Mecanismo De Acción
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride acts as a CB1 receptor antagonist, which means it blocks the activity of the CB1 receptor. The CB1 receptor is a type of cannabinoid receptor found in the brain and other parts of the body. It is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By blocking the activity of the CB1 receptor, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride can modulate these physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration. Additionally, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has also been found to have high selectivity and potency for the CB1 receptor. However, there are also limitations to using 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect its efficacy. Additionally, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the research on 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride. One potential direction is to explore its potential therapeutic applications in other disease models such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride to optimize its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride on inflammation and neurodegeneration.
Métodos De Síntesis
The synthesis of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride involves the reaction between 2-adamantanamine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain the hydrochloride salt form of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride.
Aplicaciones Científicas De Investigación
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been found to be effective in the treatment of chronic pain, neuropathic pain, and inflammation-related disorders.
Propiedades
IUPAC Name |
3-(2-adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO3.ClH/c22-18-2-4-19(5-3-18)26-13-20(24)25-7-1-6-23-21-16-9-14-8-15(11-16)12-17(21)10-14;/h2-5,14-17,21,23H,1,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNQBSVNBGLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCOC(=O)COC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6068293.png)

![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)

![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)

![2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)